molecular formula C13H13NO2S2 B5150410 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5150410
M. Wt: 279.4 g/mol
InChI Key: ZEDRUKGJUDJBJZ-FLIBITNWSA-N
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Description

5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, also known as HBPT or HPT, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This molecule belongs to the thiazolidinone family and possesses a unique chemical structure that allows it to interact with different biological systems.

Mechanism of Action

The mechanism of action of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it has been suggested that this molecule works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different biological systems. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, this compound has been shown to reduce oxidative stress and inflammation in different animal models, indicating its potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its stability, solubility, and availability. However, the limitations of this compound include its relatively low potency and selectivity, which may affect its efficacy and safety in vivo.

Future Directions

There are several future directions for the research and development of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to explore the use of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the structural modifications of this compound to improve its pharmacological properties such as potency, selectivity, and bioavailability. Furthermore, the use of this compound as a chemical probe for studying the biological systems involved in different diseases is another potential direction for future research.

Synthesis Methods

The synthesis of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-hydroxybenzaldehyde with thiourea and 3-propyl-1,2-thiazolidinedione in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific fields such as medicine, pharmacology, and biotechnology. This molecule has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.

Properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-2-7-14-12(16)11(18-13(14)17)8-9-3-5-10(15)6-4-9/h3-6,8,15H,2,7H2,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDRUKGJUDJBJZ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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